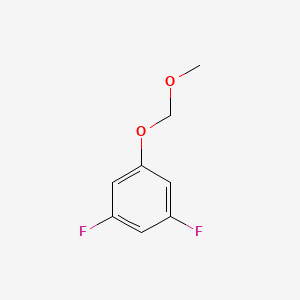

1,3-Difluoro-5-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1,3-difluoro-5-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORUPXCJAYBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710135 | |

| Record name | 1,3-Difluoro-5-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-20-4 | |

| Record name | 1,3-Difluoro-5-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical & Synthetic Profile: 1,3-Difluoro-5-(methoxymethoxy)benzene

The following technical guide details the physicochemical profile, synthetic pathways, and reactive properties of 1,3-Difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4).

Chemical Identity & Structural Architecture[1]

1,3-Difluoro-5-(methoxymethoxy)benzene is a specialized fluorinated aromatic intermediate used primarily in the development of pharmaceuticals, agrochemicals, and liquid crystal materials. It functions as a protected phenol derivative, leveraging the methoxymethyl (MOM) ether group to mask the hydroxyl functionality while directing downstream electrophilic substitutions.

| Parameter | Details |

| IUPAC Name | 1,3-Difluoro-5-(methoxymethoxy)benzene |

| CAS Number | 749230-20-4 |

| Molecular Formula | C |

| Molecular Weight | 174.15 g/mol |

| SMILES | COCOC1=CC(F)=CC(F)=C1 |

| Structural Class | Polyfluorinated Aryl Ether / MOM-Protected Phenol |

Molecular Geometry & Electronic Effects

The molecule features a 1,3,5-substitution pattern, creating a unique electronic environment:

-

Fluorine Atoms (C1, C3): Exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the ring protons, particularly at the C2 position.

-

MOM Ether (C5): Acts as a resonance electron donor (+M) and a robust Directed Metalation Group (DMG). The oxygen atoms provide coordination sites for organometallic reagents (e.g., n-butyllithium), facilitating regioselective functionalization.

Physicochemical Properties[1][3][4]

The following data aggregates experimental precedents from analogous fluorinated aryl ethers and calculated descriptors.

Physical Constants

| Property | Value / Range | Context |

| Physical State | Colorless to pale yellow liquid | Standard conditions (25°C, 1 atm) |

| Boiling Point | 195°C – 205°C (Predicted) | Extrapolated from 3,5-difluoroanisole (148°C) |

| Density | ~1.25 g/cm³ | Estimated based on fluorination density increment |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water | Lipophilic character dominates |

Molecular Descriptors (Computed)

| Descriptor | Value | Significance |

| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability studies. |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | Low polarity, indicating good blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 2 | Fluorine atoms are weak acceptors; Ether oxygens are primary acceptors. |

| H-Bond Donors | 0 | Absence of -OH group prevents donor interactions (unless deprotected). |

Synthetic Methodology

The synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene is typically achieved via the O-alkylation of 3,5-difluorophenol using chloromethyl methyl ether (MOM-Cl) under basic conditions.

Protocol: MOM Protection of 3,5-Difluorophenol[2]

Reagents:

-

3,5-Difluorophenol (CAS 2713-34-0)

-

Chloromethyl methyl ether (MOM-Cl) (Warning: Carcinogen)

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)

-

Solvent: Dichloromethane (DCM) or THF

Workflow:

-

Preparation: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Deprotonation: Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes.

-

Alkylation: Slowly add MOM-Cl (1.2 eq) via syringe to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure oil.

Caption: Synthetic route for MOM protection of 3,5-difluorophenol via base-mediated alkylation.

Reactivity & Directed Ortho Metalation (DOM)[1]

The core utility of this compound lies in its ability to undergo regioselective lithiation. The molecule presents a competitive landscape between two directing forces:[1]

-

Inductive Acidification (C2 Position): The proton at C2 is flanked by two fluorine atoms, making it the most acidic site (pKₐ ~26-27).

-

Coordination-Driven Direction (C4/C6 Position): The MOM group coordinates lithium, directing metalation to the ortho positions (C4/C6).

Dominant Pathway: Under kinetic control (e.g., n-BuLi, -78°C, THF), lithiation occurs predominantly at the C2 position due to the overwhelming acidity induced by the two fluorine atoms. This allows for the synthesis of 2-substituted derivatives (e.g., 2-bromo, 2-iodo, 2-formyl).

Experimental Workflow: C2-Lithiation

-

Cooling: Cool a solution of 1,3-difluoro-5-(methoxymethoxy)benzene in dry THF to -78°C.

-

Metalation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The C2-lithio species is generated.

-

Quench: Add electrophile (e.g., I₂, DMF, CO₂).

-

Result: Formation of 2-substituted-1,3-difluoro-5-(methoxymethoxy)benzene.

Caption: Regioselective lithiation pathway targeting the C2 position between fluorine atoms.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Combustible liquid.

-

Precursor Danger: MOM-Cl is a known human carcinogen (OSHA regulated). All synthesis involving MOM-Cl must be performed in a certified fume hood with appropriate PPE (double nitrile gloves, face shield).

-

Stability: The MOM group is stable to basic conditions and organolithiums but is acid-labile. Deprotection is achieved using dilute HCl or TFA in alcohol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 749230-20-4. Retrieved from

-

Schlosser, M. (2005). The directed metallation of fluoroarenes: A survival guide. Angewandte Chemie International Edition.[2] (Contextual grounding for 1,3-difluoro lithiation regioselectivity).

-

CymitQuimica. Product Catalog: 1,3-Difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4).[3][4] Retrieved from

-

Matrix Fine Chemicals. 1,3-Difluoro-5-methoxybenzene (Analogous Properties). Retrieved from

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1,3-Difluoro-5-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a benzene ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,3-difluoro substitution pattern, in particular, can induce significant changes in the electronic environment of the aromatic ring, influencing its reactivity and intermolecular interactions.

The compound 1,3-Difluoro-5-(methoxymethoxy)benzene incorporates this key structural motif, with the addition of a methoxymethyl (MOM) ether. The MOM group is a widely utilized protecting group for phenols, valued for its stability under a range of reaction conditions and its relatively straightforward removal. Understanding the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and the characterization of its reaction products.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of 1,3-Difluoro-5-(methoxymethoxy)benzene. Each section will not only present the expected data but also explain the underlying chemical principles that give rise to these spectral features.

Molecular Structure and Synthesis Strategy

The structure of 1,3-Difluoro-5-(methoxymethoxy)benzene is characterized by a benzene ring substituted with two fluorine atoms in a meta-relationship and a methoxymethyl ether group at the 5-position.

Diagram 1: Molecular Structure of 1,3-Difluoro-5-(methoxymethoxy)benzene

Caption: Chemical structure of 1,3-Difluoro-5-(methoxymethoxy)benzene.

A plausible synthetic route to this compound involves the protection of 3,5-difluorophenol with a methoxymethylating agent. This common organic transformation provides a reliable method for its preparation in a laboratory setting.

Diagram 2: Proposed Synthesis Workflow

Caption: A general workflow for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Difluoro-5-(methoxymethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 6.5 | Triplet of Triplets (tt) or complex multiplet | 1H | Ar-H (at C4) | This proton is coupled to the two meta-fluorine atoms and the two ortho-protons. |

| ~ 6.5 - 6.0 | Doublet of Doublets (dd) or complex multiplet | 2H | Ar-H (at C2 and C6) | These two equivalent protons are coupled to the adjacent fluorine atom and the proton at C4. |

| ~ 5.2 | Singlet | 2H | O-CH₂ -O | The methylene protons of the MOM group are deshielded by the two adjacent oxygen atoms. |

| ~ 3.5 | Singlet | 3H | O-CH₃ | The methyl protons of the MOM group. |

Expertise & Experience: The electron-withdrawing nature of the fluorine atoms will generally lead to a downfield shift of the aromatic protons compared to non-fluorinated analogues. The symmetry of the molecule results in the equivalence of the protons at the C2 and C6 positions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the symmetry, we expect to see 6 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 160 (dd) | C -F (C1 and C3) | The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling and will be significantly downfield. |

| ~ 160 - 155 (t) | C -O (C5) | The carbon attached to the ether oxygen will be downfield and may show a triplet pattern due to three-bond C-F coupling. |

| ~ 105 - 100 (t) | C -H (C4) | This carbon is situated between two fluorine-bearing carbons and will likely appear as a triplet due to two-bond C-F coupling. |

| ~ 98 - 93 (dd) | C -H (C2 and C6) | These equivalent carbons will show coupling to the adjacent fluorine and the other fluorine further away. |

| ~ 95 | O-CH₂ -O | The methylene carbon of the MOM group. |

| ~ 56 | O-CH₃ | The methyl carbon of the MOM group. |

Trustworthiness: The predicted chemical shifts and coupling patterns are based on established empirical data for fluorinated benzenes and ethers. The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatic compounds.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -105 to -115 | Triplet | F (at C1 and C3) | Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a triplet by the two ortho-protons. |

Authoritative Grounding: The chemical shift of fluorine is highly sensitive to the electronic nature of its surroundings. In substituted fluorobenzenes, the chemical shifts can vary significantly, but for a 1,3-difluoro system, the predicted range is a reasonable estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Difluoro-5-(methoxymethoxy)benzene is expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (MOM group) |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-F stretch | Aryl-Fluoride |

| 1150 - 1050 | C-O stretch | Ether (MOM group) |

Expertise & Experience: The C-F stretching vibrations in aromatic compounds typically appear as strong absorptions in the fingerprint region of the IR spectrum. The presence of multiple strong bands in the 1250-1000 cm⁻¹ range would be a strong indicator of the difluoro substitution. The C-O stretching of the MOM ether will also be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Molecular Ion (M⁺): m/z = 176.05

Predicted Fragmentation Pattern:

-

Loss of the methoxymethyl group: A significant fragmentation pathway would be the cleavage of the O-CH₂ bond, leading to a fragment corresponding to the 3,5-difluorophenoxy radical cation.

-

Formation of the methoxymethyl cation: The observation of a fragment at m/z = 45, corresponding to [CH₂OCH₃]⁺, would be a strong indication of the MOM group.

-

Loss of formaldehyde: Ethers can undergo rearrangements, and the loss of a neutral formaldehyde molecule (30 Da) from the molecular ion is a possible fragmentation pathway.

-

Aromatic ring fragmentation: Fragmentation of the difluorobenzene ring would lead to a complex pattern of smaller fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways in the mass spectrum.

Experimental Protocols

While specific experimental data for 1,3-Difluoro-5-(methoxymethoxy)benzene is not available, the following are general, industry-standard protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is typically sufficient.

IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (if the compound is a liquid) or as a KBr pellet (if the compound is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the NMR, IR, and MS spectral data for 1,3-Difluoro-5-(methoxymethoxy)benzene. By understanding the expected spectral features and the chemical principles that govern them, researchers can more effectively characterize this and related fluorinated molecules. The provided protocols offer a standardized approach to acquiring high-quality spectral data. While experimental data remains to be published, this guide serves as a valuable predictive resource for scientists and professionals in the field of drug development and chemical research.

References

Due to the lack of specific literature for 1,3-Difluoro-5-(methoxymethoxy)benzene, this reference list includes sources for the synthesis and spectral data of related compounds and general spectroscopic principles.

-

Synthesis of 3,5-Difluorobenzyl Derivatives. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

General Information on Methoxymethyl (MOM) Ethers. Methoxymethyl ether. Wikipedia. [Link]

-

Spectroscopy of Ethers. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

NMR of Fluorinated Compounds. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [Link]

-

Mass Spectrometry of Organic Compounds. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

An In-depth Technical Guide to 1,3-Difluoro-5-(methoxymethoxy)benzene: Synthesis, Reactivity, and Applications

Abstract

1,3-Difluoro-5-(methoxymethoxy)benzene is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a protectable hydroxyl group on a benzene ring imparts unique electronic properties and provides a versatile handle for complex molecular architecture. This guide provides an in-depth analysis of its synthesis, core reactivity—with a focus on directed ortho-metalation—and its application as a precursor to high-value compounds. Detailed, field-proven experimental protocols are included to enable researchers to confidently utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Aryl Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without drastically increasing its steric bulk.[2][3] 1,3-Difluoro-5-(methoxymethoxy)benzene serves as an exemplary scaffold, offering the benefits of difluorination in a synthetically accessible format.

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions.[4] This protection strategy is crucial for 1,3-difluoro-5-(methoxymethoxy)benzene, as it allows for regioselective functionalization of the aromatic ring via reactions that would be incompatible with a free phenol. The MOM group can be reliably cleaved under acidic conditions, unmasking the hydroxyl group for further transformations.[4][5]

Synthesis and Physicochemical Properties

The most common and direct route to 1,3-Difluoro-5-(methoxymethoxy)benzene is the protection of the commercially available 3,5-difluorophenol. The choice of protecting agent and conditions is critical to achieving high yields and purity.

Causality in Synthetic Design

The protection of 3,5-difluorophenol is typically achieved using chloromethyl methyl ether (MOMCl) or methoxymethyl acetate in the presence of a non-nucleophilic base.[5] The base, often N,N-diisopropylethylamine (DIPEA), is chosen to deprotonate the phenol without competing in a nucleophilic attack on the MOM-donating reagent. The reaction proceeds via an SN2 mechanism where the phenoxide anion displaces the chloride or acetate, forming the stable MOM ether.[6]

Physicochemical Data Summary

While specific experimental values for 1,3-Difluoro-5-(methoxymethoxy)benzene are not widely published in single sources, data can be inferred from related structures and supplier information.

| Property | Value (Estimated/Typical) | Source/Analogue |

| Molecular Formula | C₈H₈F₂O₂ | - |

| Molecular Weight | 174.14 g/mol | - |

| Appearance | Colorless to light yellow liquid | [7] (Analogue) |

| Boiling Point | ~170-190 °C (at 760 Torr) | [8] (Analogue) |

| Density | ~1.2 - 1.3 g/cm³ | [8] (Analogue) |

Note: Data is compiled based on analogues like 1,3-difluoro-5-methoxybenzene and 1,3-difluoro-5-nitrobenzene. Researchers should verify properties on their own material.

Core Reactivity: Directed ortho-Metalation (DoM)

The true synthetic power of 1,3-Difluoro-5-(methoxymethoxy)benzene lies in its reactivity profile, dominated by Directed ortho-Metalation (DoM). The MOM-ether group is a powerful directing metalating group (DMG), enabling the regioselective deprotonation of an adjacent aromatic C-H bond.[9]

Mechanistic Insights

The DoM reaction relies on the coordination of an organolithium reagent (typically n-butyllithium or sec-butyllithium) to the heteroatom of the DMG—in this case, the oxygen atoms of the MOM group.[10] This coordination pre-complexes the base near the ortho proton, dramatically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at that site.[11] The two fluorine atoms also contribute to the acidification of the ring protons through their inductive electron-withdrawing effects. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1,3-Difluoro-5-(methoxymethoxy)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-(methoxymethoxy)benzene, a fluorinated aromatic compound of increasing interest in the field of medicinal chemistry. While a detailed historical record of its initial discovery is not extensively documented in mainstream chemical literature, its synthesis is readily achieved through established and reliable methodologies. This guide will focus on the logical synthesis of this compound, starting from its key precursors, and will delve into the rationale behind the chosen synthetic strategies. Furthermore, we will explore the significance of the 1,3-difluoro-5-oxy-benzene moiety as a valuable scaffold in the design of novel therapeutic agents, providing context for its application by researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzene Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the strategic placement of fluorine on a benzene ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[1]

The 1,3-difluoro substitution pattern on a benzene ring is of particular interest as it can serve as a bioisostere for other chemical groups, helping to fine-tune the electronic and conformational properties of a molecule.[2][3] When combined with an oxygen-linked substituent at the 5-position, the resulting 1,3-difluoro-5-oxy-benzene core becomes a versatile building block for a wide range of biologically active compounds.[4] This guide focuses on a specific derivative, 1,3-Difluoro-5-(methoxymethoxy)benzene, where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protecting group strategy is a common and crucial step in multi-step organic syntheses.[5]

Retrosynthetic Analysis and Historical Context of Precursors

Synthesis of the Core Precursor: 3,5-Difluorophenol

3,5-Difluorophenol is a crucial intermediate for various pharmaceuticals and advanced materials.[6] Historically, its synthesis often began with 3,5-difluoroaniline, which would undergo diazotization followed by hydrolysis. However, this method carries safety risks associated with diazonium salts and can be costly.[6]

More contemporary and industrially scalable methods have been developed, starting from more accessible materials like 3,5-difluorobromobenzene.[6][7][8] A common approach involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid, which is then oxidized to yield 3,5-difluorophenol.[7][8] Another patented method describes a one-pot reaction where 3,5-difluorobromobenzene is heated with an alkali in the presence of DMSO to directly form the corresponding phenoxide, which is then acidified to give 3,5-difluorophenol.[6]

Synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene: A Field-Proven Protocol

The synthesis of the title compound from 3,5-difluorophenol is a straightforward O-alkylation, specifically a methoxymethylation reaction. This serves to protect the acidic phenolic hydroxyl group, preventing it from interfering with subsequent reactions in a larger synthetic scheme.

The Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its stability under a range of reaction conditions, particularly basic and nucleophilic environments.[9][10] It is readily introduced and can be selectively removed under acidic conditions.[5]

Experimental Protocol: Methoxymethylation of 3,5-Difluorophenol

This protocol describes a standard laboratory procedure for the synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene.

Reaction Scheme:

A schematic of the methoxymethylation of 3,5-difluorophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluorophenol | 130.09 | 10.0 g | 76.9 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.0 g (26.8 mL) | 154.7 mmol |

| Methoxymethyl chloride (MOM-Cl) | 80.51 | 7.4 g (6.6 mL) | 91.9 mmol |

Step-by-Step Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (10.0 g, 76.9 mmol).

-

Add dichloromethane (200 mL) and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (26.8 mL, 154.7 mmol) to the stirred solution.

-

Add methoxymethyl chloride (MOM-Cl) (6.6 mL, 91.9 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C. Caution: Methoxymethyl chloride is a known carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10][11]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,3-Difluoro-5-(methoxymethoxy)benzene as a pure compound.

Alternative, Safer Protocol:

Due to the carcinogenicity of MOM-Cl, an alternative method using dimethoxymethane and an acid catalyst can be employed.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 9. MOM Ethers [organic-chemistry.org]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of 1,3-Difluoro-5-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Versatile Reactivity of a Fluorinated Aromatic Building Block

1,3-Difluoro-5-(methoxymethoxy)benzene is a symmetrically substituted aromatic compound that holds significant potential as a versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The interplay of its electron-withdrawing fluorine substituents and the electron-donating, yet sterically influential, methoxymethyl (MOM) ether protecting group dictates a nuanced and highly regulatable reactivity profile. This guide, intended for senior application scientists and drug development professionals, provides a comprehensive exploration of the mechanistic principles governing the reactivity of this compound. We will delve into the core reaction types—electrophilic aromatic substitution, ortho-lithiation, and nucleophilic aromatic substitution—offering field-proven insights and detailed experimental frameworks to empower researchers in harnessing the synthetic potential of this valuable intermediate.

I. Molecular Architecture and Electronic Landscape

The reactivity of 1,3-difluoro-5-(methoxymethoxy)benzene is fundamentally governed by the electronic and steric influences of its substituents. The two fluorine atoms, positioned meta to each other and ortho/para to the methoxymethoxy group, are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I). Conversely, the methoxymethoxy group, an ether, is an ortho, para-director due to the resonance-based electron-donating effect (+R) of the oxygen atom. This dichotomy of electronic forces creates a unique reactivity landscape on the benzene ring.

The positions ortho to the methoxymethoxy group (C2 and C6) are activated by resonance, while the position para to it (C4) is also activated. However, the strong inductive pull of the adjacent fluorine atoms significantly deactivates the entire ring towards electrophilic attack compared to anisole or phenol. The positions flanked by the two fluorine atoms (C4) and ortho to both a fluorine and the MOM-ether (C2 and C6) are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

II. Synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene

The synthesis of the title compound begins with the commercially available 3,5-difluorophenol. The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a standard and high-yielding transformation.

Experimental Protocol: MOM Protection of 3,5-Difluorophenol

Materials:

-

3,5-Difluorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DIPEA (1.5 eq).

-

Slowly add MOM-Cl (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1,3-difluoro-5-(methoxymethoxy)benzene.

Caption: Synthesis of the target compound via MOM protection.

III. Electrophilic Aromatic Substitution: Navigating Regioselectivity

Despite the overall deactivation of the ring by the fluorine atoms, the powerful ortho, para-directing influence of the methoxymethoxy group enables electrophilic aromatic substitution to occur at specific positions. The primary sites of reaction are the C2, C4, and C6 positions. Steric hindrance from the MOM group may disfavor substitution at the ortho positions (C2 and C6) to some extent, potentially favoring the para position (C4).

A. Bromination

Bromination of activated aromatic rings is a classic example of electrophilic aromatic substitution. For 1,3-difluoro-5-(methoxymethoxy)benzene, bromination is expected to occur at the positions activated by the MOM group.

-

Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

1,3-Difluoro-5-(methoxymethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile

Procedure:

-

Dissolve 1,3-difluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the brominated products. It is anticipated that a mixture of 2-bromo- and 4-bromo-1,3-difluoro-5-(methoxymethoxy)benzene will be formed, with the potential for dibrominated and tribrominated byproducts.

B. Nitration

Nitration introduces a nitro group, a versatile functional group for further transformations. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

-

Caution: Nitrating mixture is highly corrosive and a strong oxidizing agent.

Materials:

-

1,3-Difluoro-5-(methoxymethoxy)benzene

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane

Procedure:

-

To a stirred solution of 1,3-difluoro-5-(methoxymethoxy)benzene (1.0 eq) in dichloromethane at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Maintain the temperature at 0 °C and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the nitrated product, likely 2-nitro-1,3-difluoro-5-(methoxymethoxy)benzene and/or the 4-nitro isomer.

Caption: Potential pathways for electrophilic aromatic substitution.

IV. Directed Ortho-Lithiation: Precision Functionalization

The methoxymethoxy group is a known directed metalation group (DMG). This allows for the regioselective deprotonation of the ortho positions (C2 and C6) using a strong organolithium base, followed by quenching with an electrophile. This strategy provides a powerful tool for introducing a wide range of functional groups with high precision, avoiding the formation of isomers often seen in electrophilic aromatic substitution.

Experimental Protocol: Ortho-Lithiation and Quenching with an Electrophile (e.g., Iodination)

Materials:

-

1,3-Difluoro-5-(methoxymethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,3-difluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-BuLi (1.1 eq).

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield 2-iodo-1,3-difluoro-5-(methoxymethoxy)benzene.

Caption: Step-by-step workflow for directed ortho-lithiation.

V. Nucleophilic Aromatic Substitution (SNA r): Reactivity of Activated Derivatives

Aromatic rings bearing strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). While 1,3-difluoro-5-(methoxymethoxy)benzene itself is not highly activated for SNAr, its nitrated derivatives are. The nitro group, particularly when positioned ortho or para to a halogen, strongly activates the ring towards nucleophilic attack. In a hypothetical 2-nitro-1,3-difluoro-5-(methoxymethoxy)benzene, both fluorine atoms are activated towards displacement by nucleophiles.

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

VI. Deprotection of the Methoxymethyl (MOM) Ether

The MOM group can be readily cleaved under acidic conditions to reveal the parent phenol, 3,5-difluorophenol. This deprotection step is often necessary in the final stages of a synthetic sequence.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

MOM-protected 1,3-difluoro-5-substituted-benzene

-

Hydrochloric acid (e.g., 6 M)

-

Methanol or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the MOM-protected compound in methanol or THF.

-

Add hydrochloric acid and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude phenol can be purified by column chromatography or recrystallization.

VII. Spectroscopic Data (Reference Data for Analogs)

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1,3-Difluoro-5-methoxybenzene | 6.46-6.43 (m, 3H), 3.81 (s, 3H)[1] | Not available |

| 3,5-Difluorophenol | 6.55-6.45 (m, 3H), 5.0 (br s, 1H) | Not available |

VIII. Conclusion and Future Outlook

1,3-Difluoro-5-(methoxymethoxy)benzene presents a compelling platform for the synthesis of highly functionalized aromatic compounds. The strategic interplay of its directing groups allows for a high degree of control over its reactivity. Electrophilic substitution, while challenging due to the deactivating fluorine atoms, can be directed to specific positions. More predictably, directed ortho-lithiation offers a precise method for functionalization at the C2 and C6 positions. Furthermore, the introduction of activating groups, such as a nitro group, opens up pathways for nucleophilic aromatic substitution. The straightforward protection and deprotection of the phenolic hydroxyl group add to the synthetic utility of this building block. As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of intermediates like 1,3-difluoro-5-(methoxymethoxy)benzene will be paramount for the development of innovative and efficient synthetic strategies.

References

Sources

Application Notes and Protocols: 1,3-Difluoro-5-(methoxymethoxy)benzene in Cross-Coupling Reactions

Introduction: The Strategic Value of Fluorinated Benzene Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems is a well-established strategy for modulating molecular properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.[1][2] 1,3-Difluoro-5-(methoxymethoxy)benzene emerges as a valuable building block, offering a privileged substitution pattern. The methoxymethyl (MOM) ether not only protects the phenolic hydroxyl group but also serves as a powerful ortho-directing group, enabling regioselective functionalization.[3] This guide provides a comprehensive overview and detailed protocols for the application of 1,3-difluoro-5-(methoxymethoxy)benzene in key cross-coupling reactions, pivotal for the synthesis of complex molecular architectures.

Core Strategy: Directed ortho-Lithiation as the Gateway to Functionalization

The inherent challenge in utilizing 1,3-difluoro-5-(methoxymethoxy)benzene in cross-coupling reactions is the absence of a suitable leaving group (e.g., halide) or a metallic/metalloid component (e.g., boronic acid, stannane). The most effective strategy to overcome this is through a directed ortho-lithiation. The MOM group directs the deprotonation to the C2 position, between the two fluorine atoms, creating a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to install the necessary functionality for subsequent cross-coupling reactions.

Figure 1: General workflow for the functionalization and subsequent cross-coupling of 1,3-difluoro-5-(methoxymethoxy)benzene.

Part 1: Synthesis of Cross-Coupling Precursors via Directed ortho-Lithiation

This section outlines the protocols for the synthesis of key intermediates for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions starting from 1,3-difluoro-5-(methoxymethoxy)benzene.

Protocol 1.1: Synthesis of 2-Iodo-1,3-difluoro-5-(methoxymethoxy)benzene

This protocol describes the synthesis of the aryl iodide precursor, which is particularly useful for subsequent Buchwald-Hartwig amination and other cross-coupling reactions.

Reaction Scheme:

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1,3-Difluoro-5-(methoxymethoxy)benzene | 174.14 | 10 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11 | 1.1 |

| Iodine (I₂) | 253.81 | 12 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

| Diethyl ether | - | - | - |

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 1,3-difluoro-5-(methoxymethoxy)benzene (1.74 g, 10 mmol) and anhydrous THF (40 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (3.04 g, 12 mmol) in anhydrous THF (10 mL).

-

Slowly add the iodine solution to the aryllithium solution at -78 °C via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color disappears.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with saturated aqueous sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-iodo-1,3-difluoro-5-(methoxymethoxy)benzene.

Part 2: Cross-Coupling Reactions

This section details the application of the functionalized 1,3-difluoro-5-(methoxymethoxy)benzene derivatives in various palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling of (2,6-Difluoro-4-(methoxymethoxy)phenyl)boronic acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[4] This protocol outlines a general procedure for the coupling of an arylboronic acid with an aryl halide. For this, one would first need to synthesize (2,6-Difluoro-4-(methoxymethoxy)phenyl)boronic acid by quenching the aryllithium intermediate with triisopropyl borate followed by acidic workup.

Reaction Scheme:

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (2,6-Difluoro-4-(methoxymethoxy)phenyl)boronic acid | 217.96 | 1.0 | 1.0 |

| Aryl halide (Ar-X) | - | 1.1 | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Protocol:

-

To a round-bottom flask, add (2,6-difluoro-4-(methoxymethoxy)phenyl)boronic acid (218 mg, 1.0 mmol), the aryl halide (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Stille Coupling of 2-(Tributylstannyl)-1,3-difluoro-5-(methoxymethoxy)benzene

The Stille reaction offers a mild and versatile method for C-C bond formation, particularly with substrates that are sensitive to basic conditions.[5] The required organostannane can be prepared by quenching the aryllithium intermediate with tributyltin chloride.

Reaction Scheme:

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(Tributylstannyl)-1,3-difluoro-5-(methoxymethoxy)benzene | 463.22 | 1.0 | 1.0 |

| Aryl halide (Ar-X) | - | 1.1 | 1.1 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.08 | 0.08 |

| Anhydrous Toluene | - | 10 mL | - |

Step-by-Step Protocol:

-

To a flame-dried Schlenk tube, add 2-(tributylstannyl)-1,3-difluoro-5-(methoxymethoxy)benzene (463 mg, 1.0 mmol) and the aryl halide (1.1 mmol).

-

Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and P(o-tol)₃ (24.3 mg, 0.08 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.3: Buchwald-Hartwig Amination of 2-Iodo-1,3-difluoro-5-(methoxymethoxy)benzene

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6][7]

Reaction Scheme:

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Iodo-1,3-difluoro-5-(methoxymethoxy)benzene | 300.03 | 1.0 | 1.0 |

| Amine (R¹R²NH) | - | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| XPhos | 476.60 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 10 mL | - |

Step-by-Step Protocol:

-

To a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), 2-iodo-1,3-difluoro-5-(methoxymethoxy)benzene (300 mg, 1.0 mmol), and a stir bar to a vial.

-

Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection of the MOM Group

A common final step is the deprotection of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions.

Protocol 3.1: Acid-Catalyzed Deprotection of the MOM Ether

Reaction Scheme:

Materials:

| Reagent/Solvent | Amount |

| MOM-protected compound | 1 mmol |

| Methanol | 10 mL |

| Concentrated Hydrochloric Acid (HCl) | 1 mL |

Step-by-Step Protocol:

-

Dissolve the MOM-protected compound (1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add concentrated hydrochloric acid (1 mL) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Conclusion

1,3-Difluoro-5-(methoxymethoxy)benzene is a versatile building block for the synthesis of complex, highly functionalized aromatic compounds. The strategic use of the MOM group as a directing element for ortho-lithiation provides a reliable entry point for the introduction of various functionalities. The subsequent application of these functionalized intermediates in robust cross-coupling methodologies like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions opens up a vast chemical space for exploration in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable synthetic intermediate.

References

-

Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

- CN102731269B. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences.

-

Directed ortho metalation. (n.d.). Wikipedia. [Link]

- Stavber, S., & Jereb, M. (2004). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aq. H2O2 system in an organic solvent-free environment.

- Choudhury, P. K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

-

Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]

-

Directed (ortho) Metallation. (n.d.). [Link]

- Boubakri, L., Dridi, K., Al-Ayed, A. S., & Hamdi, N. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.

- Sweat, C. E., & Stephens, C. E. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.

- Chen, Y., et al. (2018). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

-

Green, J. R. (2007). Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. UWSpace. [Link]

- Chrzanowska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- O'Hagan, D. (2008). The role of fluorine in drug discovery. Journal of Fluorine Chemistry.

- Seyferth, D., & Dertouzos, H. (1967). Gem-Difluoroallyllithium: Preparation by Lithium-Halogen Exchange and Utilization in Organosilicon and Organic Synthesis. DTIC.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem.

-

Stille reaction. (n.d.). Wikipedia. [Link]

- Friščić, T., & Fábián, L. (2010). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry.

- Surry, D. S., & Buchwald, S. L. (2008).

Sources

- 1. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols: Synthetic Routes Utilizing 1,3-Difluoro-5-(methoxymethoxy)benzene

Abstract

1,3-Difluoro-5-(methoxymethoxy)benzene is a pivotal building block in modern organic synthesis, particularly for the introduction of the 3,5-difluorophenol moiety, a common pharmacophore in drug discovery and a key component in advanced materials. The strategic placement of two electron-withdrawing fluorine atoms and a methoxymethyl (MOM) protected phenol offers a unique combination of stability and reactivity. The MOM ether serves as a robust protecting group, stable to a variety of nucleophilic and organometallic reagents, yet can be readily cleaved under acidic conditions.[1][2] Crucially, the methoxymethoxy group is a powerful ortho-directing group in lithiation reactions, enabling regioselective functionalization of the aromatic ring. This guide provides an in-depth exploration of the key synthetic transformations of 1,3-Difluoro-5-(methoxymethoxy)benzene, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Introduction: The Strategic Value of 1,3-Difluoro-5-(methoxymethoxy)benzene

The 3,5-disubstituted difluorophenyl scaffold is of significant interest to medicinal chemists. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. 1,3-Difluoro-5-(methoxymethoxy)benzene provides a reliable entry point to this valuable scaffold. Its utility stems from three core features:

-

Protected Phenol: The hydroxyl group of 3,5-difluorophenol is masked as a MOM ether. This prevents unwanted side reactions of the acidic phenol proton and allows for the use of strong bases and nucleophiles.

-

Activated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, which influences the acidity of the ring protons and activates the ring towards certain transformations.

-

Regiocontrol via Directed ortho-Metalation (DoM): The MOM group is an excellent Directed Metalating Group (DMG). It coordinates with organolithium bases, directing deprotonation specifically to the adjacent ortho positions (C4 and C6), providing a powerful tool for regioselective synthesis.[3]

This document details the primary synthetic pathways starting from this versatile reagent, including its preparation, regioselective functionalization via lithiation, and subsequent deprotection.

Synthesis of the Starting Material: MOM Protection of 3,5-Difluorophenol

The starting material is readily prepared from commercially available 3,5-difluorophenol.[4] The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a standard and high-yielding transformation.

Causality: The use of a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is critical. It is basic enough to deprotonate the phenol but does not compete with the phenoxide as a nucleophile in reacting with the electrophilic chloromethyl methyl ether (MOM-Cl). An inert atmosphere prevents quenching of the intermediate phenoxide by atmospheric moisture.

Protocol 2.1: Preparation of 1,3-Difluoro-5-(methoxymethoxy)benzene

Materials:

-

3,5-Difluorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.5 eq) to the stirred solution.

-

Add MOM-Cl (1.2 eq) dropwise via a dropping funnel over 15 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,3-difluoro-5-(methoxymethoxy)benzene as a colorless oil.

Core Application: Directed ortho-Metalation and Electrophilic Quench

The most powerful application of this reagent is its ability to undergo highly regioselective functionalization at the C4 position. This is achieved through a Directed ortho-Metalation (DoM) strategy. The MOM ether directs the strong base (typically n-butyllithium) to deprotonate the adjacent C-H bond, forming an aryllithium intermediate. This potent nucleophile can then be trapped with a wide range of electrophiles.

Causality: This reaction must be conducted at very low temperatures (-78 °C) in an anhydrous, aprotic solvent like THF. This is to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, such as reaction with the solvent or premature quenching. The choice of base is also important; n-BuLi is commonly used, but s-BuLi or t-BuLi can also be employed, sometimes offering different reactivity profiles.[3][5]

Workflow Diagram: Directed ortho-Metalation

Caption: General workflow for Directed ortho-Metalation.

Protocol 3.1: General Procedure for Lithiation and Electrophilic Quench

Materials:

-

1,3-Difluoro-5-(methoxymethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile of choice (e.g., benzaldehyde, dry ice (CO₂), iodine, trimethyl borate)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard workup and purification reagents

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

-

Add a solution of 1,3-difluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium can sometimes be observed by a color change.

-

Add a solution of the chosen electrophile (1.2 eq) in anhydrous THF dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup: dilute with water, extract with ethyl acetate or ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative Electrophilic Quench Reactions

| Electrophile (E+) | Product Functional Group | Typical Conditions | Expected Yield |

| Benzaldehyde | Benzyl alcohol | -78 °C to RT | 80-95% |

| Dry Ice (solid CO₂) | Carboxylic acid | -78 °C, then pour over crushed dry ice | 75-90% |

| Iodine (I₂) | Iodide | -78 °C to RT | 80-95% |

| Trimethyl borate, then H₃O⁺ | Boronic acid | -78 °C to RT, then acidic workup | 70-85% |

| Isopropoxyboronic acid pinacol ester | Boronic ester | -78 °C to RT | 85-95% |

Advanced Application: Synthesis of Boronic Esters for Cross-Coupling

A particularly valuable transformation is the borylation of the aryllithium intermediate to form a boronic acid or, more commonly, a boronic ester. These compounds are stable, easily handled intermediates for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides/triflates.[6][7][8][9]

Protocol 4.1: Synthesis of 2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Rationale: This protocol follows the general lithiation procedure but uses 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-B(pin)) as the electrophile. This reagent is preferred over trimethyl borate for the synthesis of pinacol esters as it often gives cleaner reactions and higher yields in a one-pot procedure.

Procedure:

-

Generate the aryllithium intermediate from 1,3-difluoro-5-(methoxymethoxy)benzene (1.0 eq) and n-BuLi (1.1 eq) in THF at -78 °C as described in Protocol 3.1 .

-

After stirring for 1 hour at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired boronic ester.

Workflow Diagram: Borylation and Subsequent Suzuki Coupling

Caption: Synthesis of a boronic ester and its use in cross-coupling.

Final Step: Deprotection to 3,5-Difluorophenols

The final step in many synthetic sequences is the removal of the MOM protecting group to unmask the free phenol. The MOM ether is an acetal and is readily cleaved under acidic conditions.[1][2][10][11]

Causality: The mechanism involves protonation of one of the ether oxygens (typically the methoxy oxygen), followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield the free phenol and formaldehyde. The choice of acid and solvent is important to ensure compatibility with other functional groups in the molecule. A common and effective method is using hydrochloric acid in a protic solvent like methanol.

Protocol 5.1: Acid-Catalyzed MOM Deprotection

Materials:

-

MOM-protected difluorophenyl derivative

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the MOM-protected compound (1.0 eq) in methanol.

-

Add a catalytic to stoichiometric amount of concentrated HCl (e.g., 1-2 mL of 6M HCl for a 10 mmol scale reaction).

-

Stir the reaction at room temperature. Monitor progress by TLC. The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Neutralize the remaining mixture by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting phenol by flash chromatography or recrystallization.

Deprotection Reaction Diagram

Caption: General scheme for MOM ether deprotection.

References

- Kamoshenkova, O. M., & Boiko, V. N. (2010). Reactions of 1,3,5-tris(fluorosulfonyl)benzene with some nucleophilic reagents. Journal of Fluorine Chemistry, 131(2), 248–253.

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. Retrieved from [Link]

- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.

-

ResearchGate. (n.d.). Reaction of 1,3,5‐trimethoxybenzene with perfluoroalkyl sulfoxides. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved from [Link]

- Google Patents. (n.d.). US4426332A - Preparation of resorcinol derivatives.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN115108891A - Preparation method of 3, 5-difluorophenol.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

MDPI. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

PubMed. (2015). One-Step Borylation of 1,3-Diaryloxybenzenes Towards Efficient Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

Scite.ai. (n.d.). One‐Step Borylation of 1,3‐Diaryloxybenzenes Towards Efficient Materials for Organic Light‐Emitting Diodes. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

-

Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

-

Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. One-Step Borylation of 1,3-Diaryloxybenzenes Towards Efficient Materials for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Yield for 1,3-Difluoro-5-(methoxymethoxy)benzene Synthesis

Welcome to the technical support center for the synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 3,5-difluorophenol, followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. Understanding the nuances of each step is critical for a successful outcome.